molecular formula C12H9F3N2O3 B2560213 1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1484783-19-8

1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2560213
CAS No.: 1484783-19-8
M. Wt: 286.21
InChI Key: YKJXLEWKCIDDPH-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique chemical properties, including high electronegativity and metabolic stability. The presence of the methoxyphenyl group further enhances its chemical versatility, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-3-7(5-8)17-10(12(13,14)15)6-9(16-17)11(18)19/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJXLEWKCIDDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with trifluoroacetic acid and a suitable carboxylating agent to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Catalysts like palladium or copper complexes are often employed in substitution reactions involving the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides Development

  • This compound is effective in the development of new agrochemicals, particularly herbicides and fungicides. Its ability to inhibit specific enzymes in target plants and pathogens makes it a valuable candidate for creating more efficient agricultural products. Research indicates that pyrazole derivatives can selectively target metabolic pathways in plants, thereby reducing the impact on non-target species and enhancing crop yield .

Pharmaceutical Development

Anti-inflammatory and Analgesic Drugs

  • In the pharmaceutical sector, 1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid plays a crucial role in synthesizing novel pharmaceuticals. Its structural characteristics allow for modifications that enhance efficacy against inflammation and pain. Studies have shown that compounds with trifluoromethyl groups exhibit improved pharmacological properties, including increased potency and selectivity for specific biological targets .

Antimicrobial Properties

  • The compound has also been investigated for its antimicrobial activities. Research findings suggest that derivatives of this pyrazole can exhibit significant antibacterial effects against various strains of bacteria, making them potential candidates for developing new antibiotics .

Material Science

Advanced Materials Production

  • In material science, this compound is utilized in creating advanced materials such as polymers and coatings that require specific thermal and chemical resistance properties. The incorporation of trifluoromethyl groups contributes to the stability and performance of these materials under harsh conditions, making them suitable for industrial applications .

Biochemical Research

Enzyme Activity Studies

  • The compound serves as a valuable tool in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways due to its selective reactivity. Its ability to modulate enzyme functions allows scientists to explore various biochemical processes, contributing to a better understanding of cellular mechanisms .

Case Studies

Field Application Findings
Agricultural ChemistryDevelopment of herbicides and fungicidesEffective enzyme inhibition leading to enhanced crop protection .
PharmaceuticalSynthesis of anti-inflammatory drugsIncreased potency observed in modified pyrazole derivatives targeting inflammatory pathways .
Material ScienceCreation of thermal-resistant polymersImproved stability noted under extreme conditions due to trifluoromethyl incorporation .
Biochemical ResearchStudying enzyme activitiesSelective reactivity aids in elucidating metabolic pathways .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, often leading to inhibition of enzymatic activity. The methoxyphenyl group can further modulate these interactions by providing additional binding sites or altering the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with different positional isomerism.

    1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar structure with a different substitution pattern on the phenyl ring.

    1-(3-Methoxyphenyl)-5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its metabolic stability and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key experimental results.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11H8F3N2O2
  • Molecular Weight : 260.19 g/mol

The presence of the trifluoromethyl group and the methoxyphenyl moiety plays a crucial role in its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. The compound has shown effectiveness against various cancer cell lines.

Key Findings:

  • Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of proliferation in breast cancer cell lines, such as MDA-MB-231, with IC50 values in the low micromolar range .
  • Apoptosis Induction : At concentrations of 10 μM, it enhanced caspase-3 activity significantly, indicating its role as an apoptosis inducer .

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly, leading to cell cycle arrest in the G2/M phase .
  • Targeting Tubulin Polymerization : Molecular docking studies indicated that it binds effectively to the colchicine site on tubulin, disrupting normal microtubule dynamics .

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has also been investigated for anti-inflammatory effects:

  • Inhibition of TNF-alpha Release : Studies have shown that it can significantly inhibit LPS-induced TNF-alpha release in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (μM)Mechanism of Action
AnticancerMDA-MB-231 (Breast Cancer)10Apoptosis induction, microtubule destabilization
Anti-inflammatoryLPS-stimulated cellsNot specifiedTNF-alpha inhibition

Study 1: Anticancer Efficacy

In a study focusing on the efficacy of this compound against breast cancer cells, researchers treated MDA-MB-231 cells with varying concentrations. The results indicated a dose-dependent increase in apoptosis markers, with notable morphological changes observed under microscopy at higher concentrations.

Study 2: Inflammatory Response Modulation

Another investigation assessed the compound's ability to modulate inflammatory responses. It was found that treatment with this pyrazole derivative resulted in a significant reduction in pro-inflammatory cytokine levels in LPS-stimulated macrophages.

Q & A

Q. What are the common synthetic routes for 1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving:

  • Suzuki-Miyaura Cross-Coupling : For introducing aryl groups (e.g., 3-methoxyphenyl) to the pyrazole core. For example, aryl boronic acids are reacted with halogenated pyrazole intermediates in degassed DMF/water using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base .
  • Cyclocondensation : Formation of the pyrazole ring using hydrazines and β-keto esters or α,β-unsaturated carbonyl compounds under reflux conditions .
  • Trifluoromethylation : Direct introduction of the CF₃ group via nucleophilic substitution or using reagents like Togni’s reagent in the presence of Cu catalysts .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions (e.g., splitting patterns for methoxy and CF₃ groups) .
  • IR Spectroscopy : Identification of carboxylic acid (-COOH) stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, ensuring purity and structural integrity .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions : Sealed in dry, inert containers under nitrogen at 2–8°C to prevent hydrolysis of the carboxylic acid group or degradation of the trifluoromethyl moiety .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions involving the CF₃ group .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for introducing trifluoromethyl groups in pyrazole derivatives?

Methodological Answer:

  • Catalyst Selection : Use Pd/Cu co-catalysts for Ullman-type couplings with CF₃-containing aryl halides. Evidence suggests Pd(PPh₃)₄ improves yield in Suzuki reactions with fluorinated boronic acids .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of CF₃ intermediates, while degassing minimizes side reactions .
  • Temperature Control : Reactions performed at 80–100°C balance reaction rate and decomposition risks .

Q. What strategies resolve discrepancies in spectroscopic data for pyrazole-based compounds?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as demonstrated for ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate .
  • Isotopic Labeling : Use ¹⁹F NMR to track CF₃ group behavior under varying pH or thermal conditions .
  • Comparative Analysis : Cross-validate NMR and IR data with computational modeling (e.g., DFT) to confirm electronic effects of substituents like methoxy and CF₃ .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity?

Methodological Answer:

  • Acidity Enhancement : The CF₃ group increases the acidity of the carboxylic acid proton, affecting salt formation and solubility in aqueous media .
  • Electronic Effects : Stabilizes intermediates in nucleophilic substitution reactions, enabling selective functionalization at the pyrazole C-4 position .
  • Steric Hindrance : The bulky CF₃ group can limit access to the pyrazole ring, requiring tailored catalysts (e.g., bulky phosphine ligands in cross-coupling) .

Q. What analytical methods are recommended for assessing purity in multi-step syntheses?

Methodological Answer:

  • HPLC-PDA/MS : Detects trace impurities (e.g., unreacted intermediates) with UV and mass detection .
  • Elemental Analysis : Quantifies C, H, N, and F content to confirm stoichiometry .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvent content .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

  • Solubility Screening : Systematically test solvents (e.g., DMSO, THF, EtOAc) under controlled temperatures. Evidence shows carboxylate salts exhibit higher solubility in polar aprotic solvents .
  • pH-Dependent Studies : Protonation of the carboxylic acid group at low pH (<3) reduces solubility, while deprotonation (>5) increases it .

Q. Why do synthetic yields vary with trifluoromethylation methods?

Methodological Answer:

  • Reagent Purity : Ensure CF₃ sources (e.g., TMSCF₃) are anhydrous to avoid side reactions .
  • Side Reactions : Competing hydrolysis of CF₃ intermediates can occur in protic solvents; use molecular sieves to mitigate this .

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